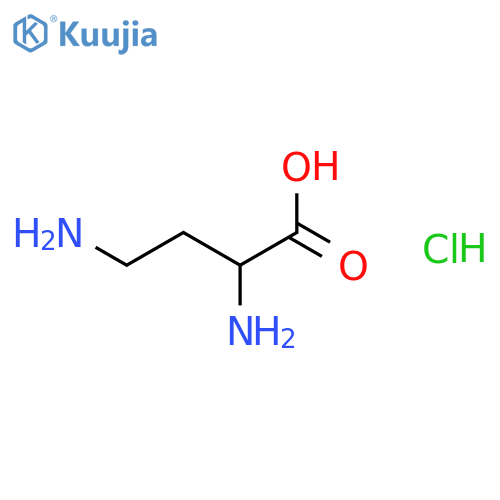Cas no 19391-83-4 (2,4-Diaminobutanoic acid hydrochloride)

19391-83-4 structure
商品名:2,4-Diaminobutanoic acid hydrochloride
2,4-Diaminobutanoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2,4-Diaminobutanoic acid hydrochloride
- a:b-Diaminopropionic Acid Hydrochloride
- B-DIAMINOPROPIONIC ACID HYDROCHLORIDE
- CHEMBL1986815
- AKOS022185366
- Butanoic acid,4-diamino-, dihydrochloride
- (S)-2,4-Diaminobutyric acid hydrochloride
- 2,4-diaminobutanoic acid;hydrochloride
- 19391-83-4
- 2,4-Diaminobutanoicacidhydrochloride
- NSC-41117
- (2S)-2,4-diaminobutanoic acid, chloride
- 6970-28-1
- L-Dab-OH⋅HCl
- SCHEMBL2398999
- NSC41117
- L-2,4-Diaminobutyric acid monohydrochloride
-
- インチ: InChI=1S/C4H10N2O2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H
- InChIKey: BFPDKDOFOZVSLY-UHFFFAOYSA-N
- ほほえんだ: Cl.NC(CCN)C(O)=O
計算された属性
- せいみつぶんしりょう: 154.0509053g/mol
- どういたいしつりょう: 154.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 84.1
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.3Ų
2,4-Diaminobutanoic acid hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI834-25g |
2,4-Diaminobutanoic acid hydrochloride |
19391-83-4 | 95+% | 25g |
2730CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI834-10g |
2,4-Diaminobutanoic acid hydrochloride |
19391-83-4 | 95+% | 10g |
1170CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI834-1g |
2,4-Diaminobutanoic acid hydrochloride |
19391-83-4 | 95+% | 1g |
152CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI834-5g |
2,4-Diaminobutanoic acid hydrochloride |
19391-83-4 | 95+% | 5g |
624CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | TI834-250mg |
2,4-Diaminobutanoic acid hydrochloride |
19391-83-4 | 95+% | 250mg |
76CNY | 2021-05-07 |
2,4-Diaminobutanoic acid hydrochloride 関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
